molecular formula C9H16O B14211997 7-Methylocta-5,6-dien-3-OL CAS No. 821782-53-0

7-Methylocta-5,6-dien-3-OL

Cat. No.: B14211997
CAS No.: 821782-53-0
M. Wt: 140.22 g/mol
InChI Key: AZTKIEJIMIHAJK-UHFFFAOYSA-N
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Description

7-Methylocta-5,6-dien-3-OL is an organic compound with the molecular formula C9H16O It is a type of alkenol, characterized by the presence of both an alcohol group (-OH) and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylocta-5,6-dien-3-OL can be achieved through several methods. One common approach involves the dehydration of linalool, a naturally occurring terpene alcohol. This process can be catalyzed by enzymes such as linalool dehydratase isomerase, which facilitates the conversion of linalool to this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical catalysts and controlled reaction environments to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7-Methylocta-5,6-dien-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as aldehydes or ketones.

    Reduction: The double bonds in the compound can be reduced to single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

7-Methylocta-5,6-dien-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylocta-5,6-dien-3-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Linalool: A naturally occurring terpene alcohol with a similar structure.

    Geraniol: Another terpene alcohol with comparable properties.

    Nerol: An isomer of geraniol with slight structural differences.

Uniqueness

7-Methylocta-5,6-dien-3-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

821782-53-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3

InChI Key

AZTKIEJIMIHAJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C=C(C)C)O

Origin of Product

United States

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